REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[O:12][CH2:13][C:14]1[N:19]=[C:18]([N:20]2C(=O)C3C(=CC=CC=3)C2=O)[CH:17]=[CH:16][CH:15]=1.O.NN>C1COCC1>[NH2:3][O:12][CH2:13][C:14]1[N:19]=[C:18]([NH2:20])[CH:17]=[CH:16][CH:15]=1 |f:1.2|
|
Name
|
2-(6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}pyridin-2-yl)-1H-isoindole-1,3(2H)-dione
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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O=C1N(C(C2=CC=CC=C12)=O)OCC1=CC=CC(=N1)N1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
|
61 mL
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Type
|
reactant
|
Smiles
|
O.NN
|
Name
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|
Quantity
|
350 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the reaction mixture was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated to dryness in vacuo
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Type
|
CUSTOM
|
Details
|
Purification of the residue on silica gel
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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NOCC1=CC=CC(=N1)N
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Name
|
|
Type
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product
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Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |